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Lichenin

Cat. No.: B1576188
Attention: For research use only. Not for human or veterinary use.
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Description

Lichenin is a linear (1,3;1,4)-β-glucan polysaccharide predominantly extracted from the fronds of Iceland moss ( Cetraria islandica ) and other lichen species . This high-purity compound is provided for research applications in immunology, cancer biology, and biochemistry. Research indicates this compound possesses significant immunomodulatory and anti-cancer properties. Studies on leukemia cell lines demonstrate that it can induce apoptotic cell death through both intrinsic and extrinsic pathways, characterized by reduced telomerase activity, DNA fragmentation, and overexpression of Bax, Fas, and FasL proteins . This compound has proven successful in research models against carcinoma and sarcoma by enabling anti-tumor immunity and inhibiting in vivo tumor growth . Compared to cereal-derived (1,3;1,4)-β-glucans, this compound has a distinct molecular structure with a much higher ratio of cellotriosyl to cellotetraosyl building units, which may influence its biological activity and research applications . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

bioactivity

Antibacterial

sequence

ISLEICAIFHDN

Origin of Product

United States

Advanced Methodologies for Lichenin Isolation and Purification

Diverse Extraction Techniques from Lichen Biomass

The initial step in obtaining lichenin (B73917) involves its extraction from the lichen thallus. The choice of method significantly impacts the efficiency and selectivity of the process, influencing the yield and the profile of co-extracted impurities.

Aqueous-based methods are the most common for extracting this compound due to its solubility in hot water. nih.gov Cold water extraction is generally ineffective for this compound, though it can be used to isolate its cold-water-soluble isomer, isothis compound. nih.govwikipedia.org The primary approach involves boiling the lichen biomass in water, which dissolves the this compound, allowing it to be separated from the insoluble cell wall material. wikipedia.org The effectiveness of this process is influenced by temperature and pH, with higher temperatures generally leading to greater extraction yields. nih.gov

To improve efficiency and remove interfering substances, a multi-step solvent approach is often employed. The lichen thallus may first be treated with organic solvents to remove lipids, pigments, and other hydrophobic materials before the primary aqueous extraction. researchgate.net For instance, a preliminary extraction with a chloroform-methanol mixture followed by a methanol-water mixture can effectively defat the lichen material. researchgate.net Following this, sequential extractions with hot water (e.g., 100°C) and dilute alkaline solutions (e.g., 2% aqueous Potassium Hydroxide) can maximize the recovery of polysaccharides. researchgate.netresearchgate.net The use of a weak solution of sodium carbonate followed by boiling has also been described as an effective method to dissolve this compound, which then separates as a gel upon cooling. wikipedia.org

Lichen SourcePre-TreatmentExtraction SolventTemperature (°C)DurationReference(s)
Cetraria islandicaNoneWaterHigh (Boiling)Not Specified nih.govnih.gov
Roccella decipiensChloroform-Methanol, then Methanol-WaterWater, followed by 2% aq. KOH1003 hours per step researchgate.net
Iceland MossNoneWeak Sodium Carbonate Solution, then boilingBoilingNot Specified wikipedia.org
Usnea cf. cornutaNot SpecifiedAlkaline SolutionNot SpecifiedNot Specified researchgate.net

Enzyme-assisted extraction (EAE) is a modern technique that enhances the recovery of polysaccharides by using specific enzymes to degrade the structural components of the cell wall. nih.gov This method is considered gentle, efficient, and environmentally friendly, as it can be performed under mild conditions, preserving the bioactivity of the target compound. wikipedia.orgnih.gov Enzymes such as cellulases, pectinases, and proteases are used to break down the complex matrix of the lichen thallus, increasing permeability and facilitating the release of intracellular components like this compound. mdpi.comnih.gov

Specifically for this compound (lichenan), the use of enzymes like lichenase and lytic polysaccharide monooxygenases (LPMOs) has been explored for the bioconversion of lichen biomass. frontiersin.org Research has shown that LPMOs can act synergistically with lichenase, enhancing its hydrolytic efficiency by disrupting the long polysaccharide chains. frontiersin.org This enzymatic approach not only improves extraction yield but can also be a sustainable alternative to conventional chemical methods. frontiersin.org The optimal conditions for EAE, including enzyme concentration, temperature, pH, and time, must be carefully determined to maximize polysaccharide recovery. nih.govmdpi.com

Multi-Stage Purification Protocols

Following extraction, the crude this compound extract contains a mixture of different polysaccharides and other impurities. A multi-stage purification process is necessary to isolate this compound to a high degree of homogeneity.

Chromatography is a cornerstone of polysaccharide purification. A common strategy involves a sequential combination of ion-exchange chromatography and size-exclusion chromatography. nih.govresearchgate.net

Ion-Exchange Chromatography (IEC): This technique is often the first chromatographic step and separates molecules based on their net charge. mdpi.com Crude polysaccharide extracts are passed through an anion-exchange column, such as one packed with Diethylaminoethyl (DEAE)-cellulose or DEAE-Sepharose. researchgate.netnih.gov Neutral polysaccharides like this compound will not bind to the positively charged column matrix at a neutral or slightly alkaline pH and will elute first, while acidic polysaccharides and other charged molecules are retained. nih.gov This step is highly effective for removing acidic contaminants.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume (size and shape). youtube.comaalto.fi The fraction containing neutral polysaccharides from IEC is concentrated and applied to an SEC column (e.g., Sephadex, Sephacryl). mdpi.comnih.gov Larger molecules are unable to enter the pores of the chromatography beads and thus travel a shorter path, eluting from the column first. youtube.com Smaller molecules enter the pores, increasing their travel path and causing them to elute later. This allows for the separation of this compound from other neutral polysaccharides of different molecular weights. researchgate.net

Precipitation and dialysis are fundamental techniques used throughout the purification process to concentrate the polysaccharide and remove low-molecular-weight impurities.

Precipitation: After aqueous extraction, polysaccharides are commonly recovered and concentrated by precipitation with a water-miscible organic solvent, typically ethanol (B145695). researchgate.net Adding multiple volumes of cold ethanol to the aqueous extract reduces the solubility of the large polysaccharide molecules, causing them to precipitate out of the solution. The precipitate can then be collected by centrifugation. researchgate.net Another reported method for fractionation is repeated freezing and thawing of the aqueous extract, which can help separate different polysaccharide components. wikipedia.orgnih.gov

Dialysis: Dialysis is employed to remove small molecules such as salts, monosaccharides, and other low-molecular-weight contaminants from the polysaccharide solution. researchgate.net The polysaccharide solution is placed in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This bag is submerged in a large volume of distilled water or buffer. Small molecules can pass through the pores of the membrane into the surrounding liquid, while the large this compound molecules are retained inside the bag. researchgate.net This is a crucial step for desalting the sample after extraction or before subsequent chromatographic steps.

Assessment of Purity and Yield in Research Preparations

The success of an isolation and purification protocol is determined by the final yield and purity of the this compound preparation.

Yield Calculation: The yield is typically determined gravimetrically. It is calculated as the dry weight of the final purified this compound product expressed as a percentage of the initial dry weight of the lichen biomass used for the extraction.

Purity Assessment: Establishing the purity of a polysaccharide like this compound is a multi-faceted process. Absolute purity is difficult to prove; rather, multiple analytical techniques are used to demonstrate homogeneity. mtoz-biolabs.com

Chromatographic Methods: High-performance size-exclusion chromatography (HPSEC) is a primary tool for assessing purity. nih.gov A pure, homogeneous polysaccharide sample should elute as a single, symmetrical peak. nih.gov High-performance anion-exchange chromatography (HPAEC) can also be used to confirm the absence of charged polysaccharide contaminants. mdpi.com

Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structural integrity of the isolated this compound, ensuring it matches the known spectrum for the compound. nih.gov

Monosaccharide Composition Analysis: To confirm that the purified sample consists only of glucose units characteristic of this compound, the polysaccharide is subjected to acid hydrolysis to break it down into its constituent monosaccharides. The resulting sugars are then analyzed, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC), to verify that glucose is the sole or overwhelmingly predominant component. nih.gov

Assessment ParameterMethodologyPurposeReference(s)
Yield Gravimetric AnalysisQuantifies the amount of purified this compound obtained from the starting material. researchgate.net
Purity (Homogeneity) High-Performance Size-Exclusion Chromatography (HPSEC)A single, sharp, symmetrical peak indicates a uniform molecular weight distribution. nih.gov
Purity (Charge) High-Performance Anion-Exchange Chromatography (HPAEC)Confirms the absence of contaminating acidic polysaccharides. mdpi.com
Identity Confirmation NMR and FT-IR SpectroscopyVerifies the chemical structure and glycosidic linkages of the purified compound. nih.gov
Compositional Purity Acid Hydrolysis followed by GC or HPLCConfirms that glucose is the only monosaccharide present after hydrolysis. nih.gov

Comprehensive Structural Elucidation and Conformational Analysis of Lichenin

Spectroscopic Characterization Techniques

Spectroscopic methods are foundational in the structural analysis of polysaccharides, offering valuable information regarding their chemical bonds and characteristic molecular features. nih.govucalgary.ca

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy stands as a powerful technique for the structural analysis of glucans, applicable to both solution and solid states. nih.gov The utilization of both one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for achieving thorough structural elucidation and confirming the assigned chemical structure. emerypharma.comnih.gov 1D NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, yield data on the types of protons and carbons present within the molecule and their respective chemical environments. emerypharma.comresearchgate.netscielo.org.bo

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial information about the connectivity between atoms. emerypharma.comscielo.org.bonih.govnih.govslideshare.net COSY experiments reveal correlations between protons that are scalar coupled. emerypharma.comnih.gov HSQC correlates protons with the carbons to which they are directly bonded, while HMBC provides correlations between protons and carbons separated by multiple bonds, which is particularly valuable for identifying glycosidic linkages and determining the sequence of sugar residues. scielo.org.bonih.gov The application of both 1D and 2D NMR has been documented in the structural characterization of various polysaccharides, including those isolated from lichens. researchgate.netnih.gov

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopic methods, namely FTIR and Raman spectroscopy, offer sensitivity to the anomeric configuration and the positions of glycosidic linkages within glucans. nih.gov These techniques are also applicable for assessing the purity of polysaccharide preparations. nih.gov FTIR spectroscopy operates by measuring the absorption of infrared light as it passes through a sample, generating a spectrum with peaks that correspond to the vibrational modes of specific functional groups and chemical bonds. thermofisher.com In contrast, Raman spectroscopy involves measuring the inelastic scattering of light when a sample is illuminated by a laser, producing a spectral fingerprint related to the molecular vibrations. thermofisher.com These two techniques are complementary; FTIR is often preferred for samples that exhibit fluorescence, while Raman spectroscopy allows for analysis through semi-translucent containers. thermofisher.comstackexchange.com Both FTIR and Raman spectroscopy have been successfully employed in the analysis of lichen-derived compounds and polysaccharides, contributing valuable structural information. nih.govnih.govresearchgate.netnih.gov

Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) for Oligosaccharide Fragments

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, thereby providing insights into the molecular weight and fragmentation patterns of a substance. slideshare.netvanderbilt.edu Given the large size and complexity of polysaccharides like Lichenin (B73917), MS is frequently utilized to analyze smaller oligosaccharide fragments generated through controlled hydrolysis. researchgate.netresearchgate.netacs.orgnih.gov

Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-ESI-MS or UHPLC-ESI-MS), are employed for the detailed characterization of oligosaccharide mixtures. researchgate.netrsc.orgresearchgate.net MALDI-TOF MS is particularly well-suited for the rapid screening of oligosaccharides and can detect fragments with varying degrees of polymerization. rsc.orgmdpi.com ESI-MS, especially when coupled with high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC), offers high sensitivity and enables the separation and identification of smaller oligosaccharides present in a mixture. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS or MSn) provides fragmentation data that is instrumental in determining the sequence of monosaccharide units within oligosaccharides and pinpointing the positions of glycosidic linkages. researchgate.netacs.orgnih.govresearchgate.netnih.gov A more recent method, logically derived sequence (LODES) tandem mass spectrometry (MSn), has been applied to determine the primary structure of this compound by analyzing its hydrolyzed fragments. researchgate.netresearchgate.netacs.orgnih.gov

Glycosidic Linkage Analysis

The identification of the types and positions of glycosidic linkages is a fundamental step in deciphering the structure of polysaccharides. nih.govmdpi.com this compound is characterized by the presence of both β-(1→3) and β-(1→4) linkages connecting its glucose residues. wikipedia.orgcerealsgrains.orgnih.gov

Methylation Analysis and Linkage Position Determination

Methylation analysis is a widely used chemolytic method for determining the positions of glycosidic linkages in polysaccharides. nih.govmdpi.comaalto.fi This procedure involves the complete methylation of all free hydroxyl groups within the polysaccharide structure. nih.govmdpi.com Following permethylation, the polysaccharide is subjected to hydrolysis, which cleaves the glycosidic bonds while preserving the newly formed methyl ether linkages. nih.govmdpi.com The resulting partially methylated monosaccharides are typically reduced and then acetylated to produce partially methylated alditol acetates (PMAAs). These volatile derivatives are then analyzed using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netmdpi.com The pattern of methylation on the alditol acetates directly indicates the positions of the hydroxyl groups that were originally involved in glycosidic linkages, thereby revealing the linkage positions in the parent polysaccharide. nih.govmdpi.com

Methylation analysis has been successfully applied to this compound, confirming the presence of both (1→4) and (1→3) linkages. cerealsgrains.org Research findings from methylation analysis have reported varying ratios of these linkages in this compound; for example, one study indicated approximately 67% (1→4) linkages in lichenan. cerealsgrains.org

Partial Hydrolysis and Oligosaccharide Profiling

Partial hydrolysis is a technique that involves the controlled fragmentation of a polysaccharide into smaller oligosaccharide units using either chemical reagents or enzymes. nih.govresearchgate.net The resulting mixture of oligosaccharides provides crucial information about the repeating units and the specific arrangement of different linkages within the polysaccharide chain. nih.govresearchgate.net

Enzymatic hydrolysis, particularly using specific glycoside hydrolases like lichenase, which exhibits specificity for cleaving β-(1→4) linkages adjacent to a 3-O-substituted glucose residue, is a highly effective method for generating characteristic oligosaccharide fragments from this compound. cerealsgrains.orgnih.govfrontiersin.org The subsequent analysis of these oligosaccharides, often performed using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or HPLC coupled with MS, allows for the identification and quantification of the resulting di-, tri-, and higher oligosaccharides. frontiersin.orgresearchgate.netanimbiosci.org

Studies investigating the enzymatic hydrolysis of this compound have demonstrated the production of characteristic oligosaccharides, including 3-O-β-cellobiosyl-D-glucose and 3-O-β-cellotriosyl-D-glucose, which supports its mixed-linkage structure. cerealsgrains.org The use of different enzymes can result in varied product profiles, offering further insights into the fine structural details and linkage patterns within the this compound molecule. nih.govresearchgate.net For instance, hydrolysis by certain enzymes has been shown to yield products such as cellotriose (B13521), cellobiose, and glucose. nih.govresearchgate.net Mass spectrometry can be utilized to confirm the identity and structure of these released oligosaccharide fragments. animbiosci.org

Molecular Weight Determination and Polydispersity Analysis

Determining the molecular weight and polydispersity of polysaccharides like this compound is crucial for understanding their physical and functional properties. Techniques such as Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Analytical Ultracentrifugation are employed for this purpose.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique that combines size exclusion chromatography (SEC), which separates molecules based on their hydrodynamic volume, with multi-angle light scattering (MALS) detection. harvard.eduwyatt.com This hyphenated approach allows for the determination of the absolute molecular weight (Mw) of a sample, independent of elution volume or calibration standards. harvard.eduwyatt.com MALS measures the intensity of scattered light, which is directly proportional to the weight-averaged mass in solution. harvard.edu

SEC-MALS can determine molecular weights ranging from 200 g/mol to 1 billion g/mol and molecular size (rms radius) from 10 nm to over 500 nm. wyatt.com By analyzing the scattered light at multiple angles, SEC-MALS can also provide information about molecular conformation. wyatt.com This method is particularly useful for analyzing polydisperse samples, where molecules of the same type have varying molecular weights. harvard.edumdpi.com The combination of SEC and MALS is considered an absolute approach for determining weight-average molecular weight, number-average molecular weight, degree of polymerization, root-mean-square radius, and polydispersity. researchgate.net

Polydispersity, a measure of the breadth of the molecular weight distribution, is typically expressed as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (Mw/Mn). wordpress.com A polydispersity index (PDI) of 1 indicates a monodisperse sample, while a PDI greater than 1 indicates a polydisperse sample. mdpi.com

While specific SEC-MALS data for this compound's molecular weight and polydispersity were not extensively detailed in the search results, the technique's applicability to polysaccharides and its ability to handle polydisperse samples make it a suitable method for characterizing this compound. harvard.edumdpi.comresearchgate.net Studies on other polysaccharides, such as cellulose (B213188) and barley β-glucan, highlight the utility of SEC-MALS in determining their molecular parameters and polydispersity. researchgate.netresearchgate.net

Analytical Ultracentrifugation

Analytical ultracentrifugation (AUC) is another technique used to characterize the size, shape, and molecular weight of macromolecules, including polysaccharides. glycopedia.eu AUC works by subjecting a solution containing the polysaccharide to a high centrifugal force, causing the molecules to sediment based on their mass, shape, and density. glycopedia.eu

Sedimentation velocity and sedimentation equilibrium are two common approaches in AUC. Sedimentation velocity provides information about the sedimentation coefficient, which is related to the molecule's size and shape, and can be used to determine molecular weight distributions. Sedimentation equilibrium directly measures the molecular weight distribution of a sample at equilibrium.

AUC has been used in studies involving polysaccharides, including those structurally related to this compound, such as β-1,3-glucans. researchgate.netmdpi.com For instance, AUC has been employed to analyze the interaction of β-glucan laminarin with proteins and to assess the self-association of protein modules that bind to polysaccharides like this compound. mdpi.comnih.gov While specific detailed AUC data for this compound's molecular weight and polydispersity were not prominently featured, the technique is recognized for its ability to characterize polysaccharides and can provide valuable insights into the molecular characteristics of this compound. glycopedia.euucm.es

Conformational and Rheological Studies

The conformation and rheological properties of this compound are intrinsically linked to its structure and play a significant role in its functional behavior. Various techniques are employed to investigate these aspects.

X-ray Fiber Diffraction and Conformational Modeling

X-ray fiber diffraction is a powerful technique for determining the crystalline structure and chain conformation of fibrous polysaccharides like this compound. By analyzing the diffraction patterns produced when X-rays interact with oriented fibers of the polysaccharide, researchers can deduce parameters such as unit cell dimensions and helical characteristics. researchgate.netcdnsciencepub.commdpi.com

Studies utilizing X-ray fiber diffraction on hydrated lichenan have proposed a trigonal unit cell with dimensions a = b = 9.92 Å and c (fiber axis) = 42.03 Å. researchgate.netcdnsciencepub.com The asymmetric unit is considered to be cellotriose, with six cellotriose residues per unit cell. researchgate.netcdnsciencepub.com For the dry form of lichenan, the unit cell is also trigonal with a = b = 9.36 Å and c = 42.03 Å. researchgate.netcdnsciencepub.com

Conformational modeling, often used in conjunction with X-ray fiber diffraction, involves theoretical calculations to predict possible chain conformations and their relative stabilities. nih.gov By comparing experimental helical parameters from diffraction data with energy maps generated through conformational analysis, probable molecular structures can be derived. researchgate.netcdnsciencepub.comtandfonline.com

For lichenan, a right-handed threefold helix composed of three cellotriose residues has been proposed based on comparing experimental helical parameters with isoenergy conformational maps. researchgate.netcdnsciencepub.com A virtual bond approach has also been used, suggesting a conformation stabilized by intramolecular hydrogen bonds. researchgate.netcdnsciencepub.comcdnsciencepub.com Refinement of geometrical and packing parameters indicates an antiparallel arrangement of the two chains, consistent with a space group symmetry of P31. researchgate.netcdnsciencepub.comcdnsciencepub.com This crystalline structure and conformation are similar to those observed for mixed (1→3) and (1→4) β-glucans from barley endosperm. researchgate.netcdnsciencepub.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that can provide information about the secondary structure and conformation of molecules, particularly in solution. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the differential rotation of plane-polarized light as a function of wavelength.

CD has also been applied in the structural elucidation of other natural products from lichens, such as sesquiterpenes, to determine their absolute configurations. tandfonline.com Although not directly related to this compound's conformation, this highlights the applicability of CD in lichen-related chemical studies.

Atomic Force Microscopy (AFM) and Electron Microscopy for Morphology

Atomic Force Microscopy (AFM) and Electron Microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are valuable techniques for visualizing the morphology and microstructure of materials at high resolution. These methods can provide direct visual evidence of the shape, size, and arrangement of polysaccharide molecules or aggregates.

Electron microscopy, particularly low-temperature scanning electron microscopy (LTSEM) and transmission electron microscopy (TEM), has been used to study the location and potential structural role of this compound within the thallus of lichens like Cetraria islandica. kpfu.ruresearchgate.net LTSEM observations and immunocytochemistry have suggested that this compound is a structural component of the fungal cell wall, potentially involved in water metabolism. kpfu.ruresearchgate.net TEM with immunogold labeling has localized this compound to the extracellular matrix of the peripheral cortex and the outer wall layer of medullary hyphae in C. islandica. researchgate.net

SEM has also been used to examine the morphology of melanin (B1238610) particles extracted from lichen thalli, revealing spherical aggregates and discrete subaggregates. tandfonline.com While this study focused on melanin, it demonstrates the utility of SEM in visualizing components within lichen structures. SEM is generally used to study the external morphology and certain anatomical features of lichens. copernicus.orgresearchgate.net

AFM can provide detailed information about the surface topography and nanomechanical properties of materials. Although not specifically detailed for pure this compound in the provided results, AFM has been used to assess the adhesive properties of melanin particles from lichens, which were found to be associated with polysaccharides. tandfonline.com This suggests that AFM could potentially be applied to study the surface characteristics and interactions of this compound itself.

Together, AFM and electron microscopy techniques offer complementary approaches to visualize the morphology of this compound within its biological context and potentially as isolated material, providing crucial insights into its structural organization and interactions.

Biosynthesis and Genetic Regulation of Lichenin

Enzymatic Pathways of Glucan Synthesis

The formation of β-glucans, including lichenin (B73917), relies on the action of various enzymes, primarily glycosyltransferases. These enzymes catalyze the formation of glycosidic bonds, building the polysaccharide chain from activated sugar donors.

Glycosyltransferases Involved in β-Glucan Formation

Glycosyltransferases (GTs) are central to the synthesis of disaccharides, oligosaccharides, and polysaccharides. They facilitate the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming the glycosidic linkages. wikipedia.org In the context of β-glucan synthesis, β-(1,3)-glucan synthase (GLS), a member of the glycosyltransferase 48 family (GT48), is a key enzyme responsible for the formation of β-(1,3)-glucan polymers. wikipedia.orgmdpi.com While GLS is primarily associated with β-(1,3)-glucans, the synthesis of mixed-linkage glucans like this compound, containing both β-(1→3) and β-(1→4) linkages, likely involves additional or specialized glycosyltransferases. Studies in Neurospora crassa have implicated members of the GH72 family of glycosyl hydrolases, specifically GEL-1 and GEL-2, as having β-1,3-glucanase and glucanosyltransferase activities, functioning in crosslinking β-1,3-glucans and potentially incorporating this compound into the cell wall. nih.govresearchgate.net Another possibility for the production of mixed polymers is the involvement of plasma membrane-localized glucan synthases, similar to those that synthesize chitin (B13524) and β-1,3-glucans. frontiersin.org Glycosyltransferase type 2 enzymes, known for forming β-1,4-glucose bonds in cellulose (B213188) synthesis, are also considered potential candidates for this compound synthases. frontiersin.org

Precursor Substrate Metabolism

The synthesis of this compound, like other polysaccharides, requires activated sugar precursors. UDP-glucose is a common glucose donor utilized by glucan synthases for the elongation of glucan chains. frontiersin.org The glucose units that form this compound are ultimately derived from primary metabolic pathways. In lichens, which are symbiotic associations of fungi and algae or cyanobacteria, the photobiont produces carbohydrates through photosynthesis. These carbohydrates are then translocated to the fungal partner, providing the necessary carbon sources for fungal metabolism, including polysaccharide biosynthesis. nih.gov Studies on the biosynthesis of other lichen compounds, such as lichexanthone (B95002) and depsidones, indicate that they are synthesized via pathways like the acetate-malonate pathway, using precursors such as acetyl coenzyme A. wikipedia.orgfrontiersin.orgthieme-connect.com While these studies focus on different classes of lichen compounds, they highlight the importance of central metabolic pathways in providing the building blocks for lichen substances. Research on protolichesterinic acid biosynthesis in Cetraria islandica suggests it is formed from a fatty acid derivative and a fragment derived from pyruvate (B1213749) or related glycolytic precursors, indicating the involvement of glycolytic pathways in providing precursors for some lichen metabolites. wikipedia.org

Molecular Genetics of this compound Production

Understanding the molecular genetics of this compound production involves identifying the genes encoding the biosynthetic enzymes and the regulatory mechanisms that control their expression. Research in this area is advancing, particularly with the application of genomics and transcriptomics to lichen-forming organisms.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

Identifying the specific genes responsible for this compound biosynthesis has been a focus of research. Given the mixed-linkage nature of this compound, it is hypothesized that the synthesis might involve genes from families known to produce β-glucans, such as those related to cellulose synthase (CesA) or glycosyltransferases. In grasses, three groups within the CesA superfamily have been implicated in (1,3;1,4)-β-D-glucan synthesis. frontiersin.org Genomic analysis of the fungus Neurospora crassa, which contains this compound in its cell wall, has identified genes encoding GH72 proteins (GEL-1, GEL-2, GEL-5) that function as glucanosyltransferases and are involved in incorporating this compound into the cell wall. researchgate.netfrontiersin.org The identification of biosynthetic gene clusters (BGCs) in lichen-forming fungi through genome sequencing and metagenomics is a promising approach to link specific genes to the production of lichen metabolites, including polysaccharides. nih.govresearchgate.netdrugtargetreview.commdpi.comnih.gov While many studies have focused on BGCs for secondary metabolites like polyketides, the increasing availability of genomic data is expected to shed more light on the genetic basis of polysaccharide synthesis in lichens. drugtargetreview.commdpi.com For instance, genomic analysis of Chitinophaga ventriculi identified two family 2 glycosyltransferase genes, CvGT2-1 and CvGT2-2, as potential candidates for encoding (1,3;1,4)-β-D-glucan synthases, which was supported by gain-of-function experiments in yeast. megazyme.com

Transcriptional and Translational Regulation Mechanisms

The production of this compound is likely subject to transcriptional and translational regulation, allowing organisms to control the levels of biosynthetic enzymes in response to environmental cues or developmental stages. Studies in other organisms producing β-glucans or utilizing this compound provide examples of such regulatory mechanisms. In Bacillus subtilis, the expression of licS, a gene encoding a β-1,3-1,4-endoglucanase necessary for lichenan utilization, is regulated by a transcriptional antiterminator protein, LicT, of the BglG family. nih.gov Disruption of the licT gene leads to a loss of inducibility of licS expression and inability to grow on lichenan, indicating a stringent role for LicT in beta-glucan (B1580549) utilization. nih.gov While this example relates to the degradation and utilization of this compound, it illustrates the type of transcriptional regulation that could also be involved in its synthesis. In Clostridium thermocellum, LacI transcriptional regulators have been shown to regulate gene expression, including genes involved in carbohydrate metabolism. asm.org Transcriptional regulation in Bacillus subtilis adapting to high-fiber environments also involves changes in the expression of genes encoding enzymes for the utilization of carbohydrates like this compound. semanticscholar.org The identification of regulatory genes within or near biosynthetic gene clusters in lichen-forming fungi is an active area of research. researchgate.netnih.gov These regulatory elements, such as transcription factors, can influence the initiation and rate of transcription of the genes involved in this compound biosynthesis. Translational regulation, which affects the efficiency of protein synthesis from mRNA, could also play a role in fine-tuning the production of this compound biosynthetic enzymes. Studies on the expression of reporter proteins like thermostable lichenase in plants have demonstrated that different regulatory sequences can influence mRNA translation efficiency. nih.gov

In vivo and In vitro Biosynthesis Studies

Investigating this compound biosynthesis through both in vivo and in vitro approaches provides complementary information about the process. In vivo studies involve analyzing this compound production within the living organism, while in vitro studies attempt to replicate parts of the biosynthetic pathway in a controlled laboratory setting.

In vivo studies in Cetraria islandica have shown that protolichesterinic acid, another lichen compound, is produced in very small quantities and its biosynthesis can be influenced by environmental factors such as season. wikipedia.org While this is not directly about this compound, it highlights the potential for environmental conditions to impact the biosynthesis of lichen substances in vivo. The localization of this compound within the fungal cell wall and extracellular matrix in lichens has been observed, suggesting that its synthesis and deposition occur in specific cellular compartments. frontiersin.org In Neurospora crassa, this compound is present throughout the middle portion of the cell wall and functions in crosslinking glycoproteins. frontiersin.org

In vitro synthesis of β-glucans, including those with mixed linkages, has been explored using isolated enzymes like glycosyltransferases and glycoside phosphorylases. mdpi.comuea.ac.ukresearchgate.net These studies aim to understand the enzymatic mechanisms and potentially produce defined glucan structures. For β-(1,3)-glucans, in vitro synthesis catalyzed by glycoside hydrolases and glycosyl transferases has been discussed. mdpi.com While the in vitro synthesis of this compound specifically is less documented compared to other glucans, the principles and techniques developed for the enzymatic synthesis of β-(1,3)- and β-(1,4)-glucans are relevant. The ability to express this compound biosynthetic enzymes in heterologous systems could facilitate in vitro studies and potentially lead to the production of this compound in more tractable organisms. mdpi.comresearchgate.netmdpi.com Studies in Neurospora crassa have involved expressing and characterizing GH72 enzymes (GEL-1 and GEL-2) in vitro to understand their enzymatic activities related to β-glucans, including this compound. nih.govresearchgate.net These experiments demonstrated that GEL-2 can function as a licheninase and form enzyme:this compound intermediates, providing evidence for its role as a this compound transferase. nih.govresearchgate.net Artificial resynthesis of lichenization in vitro, where isolated fungal and algal partners are co-cultured, provides a model system to study the genetic and metabolic interactions underlying symbiosis-specific processes, which could include this compound production. nih.govresearchgate.net

Cell-Free Synthesis Systems

Cell-free synthesis systems offer a powerful platform for studying and engineering biosynthetic pathways, including those for complex polysaccharides. These systems utilize isolated cellular machinery, such as ribosomes, enzymes, and transcription/translation factors, in an in vitro environment, bypassing the limitations and complexities of living cells. nih.govmdpi.com This allows for direct control over reaction conditions and the facile testing and optimization of enzymatic cascades. nih.govmdpi.com

Cell-free protein synthesis (CFPS) systems, a key component for potentially producing the enzymes involved in this compound synthesis, have evolved significantly. mdpi.comfrontiersin.org Initially used for fundamental research on the genetic code, CFPS systems can now produce complex proteins, including those that may be difficult to express in traditional cell-based methods, such as membrane proteins. nih.govmdpi.com They enable the direct expression of genes from linear DNA templates, offering flexibility and speed in developing enzymatic pathways. mdpi.com

While direct research on cell-free synthesis specifically for this compound production is limited in the provided search results, the principles and advancements in CFPS systems for producing enzymes and reconstructing metabolic pathways suggest their potential applicability. nih.govnih.gov Cell-free metabolic engineering, which combines CFPS with the assembly of multi-enzyme cascades, allows for the synthesis of desired products with increased specificity and efficiency. nih.gov This approach could potentially be used to reconstitute the enzymatic machinery responsible for this compound synthesis in vitro, enabling detailed study of the pathway and optimization of conditions for production.

Metabolic Engineering Approaches in Model Organisms

Metabolic engineering in model organisms provides a powerful strategy for understanding and manipulating the biosynthesis of natural products, including polysaccharides like this compound. By introducing or modifying genes encoding key enzymes, researchers can engineer host organisms to produce specific compounds or enhance their production levels. mdpi.com

Research in the filamentous fungus Neurospora crassa, a model organism for studying fungal cell wall biosynthesis, has shed light on enzymes potentially involved in the synthesis and incorporation of mixed-linkage glucans like this compound. The cell wall of N. crassa contains mixed β-1,3/β-1,4-glucans, and studies have identified glycosyltransferases belonging to the GH72 family, such as GEL-1, GEL-2, and GEL-5, as being crucial for attaching these glucans, including this compound, to N-linked oligosaccharides in the cell wall matrix. frontiersin.orgnih.govresearchgate.netnih.gov GEL-2, for instance, has demonstrated both licheninase (β-1,3−/β-1,4-mixed-glucanase) and this compound transferase activities, forming enzyme:this compound intermediates and facilitating the crosslinking of this compound into the cell wall. nih.gov

Genetic studies in N. crassa have indicated that mutations in genes like cps-1, potentially encoding a this compound synthase, can affect the presence of mixed β-1,3/β-1,4-glucan in the cell wall. frontiersin.orgnih.gov Another candidate for this compound synthase in N. crassa is a protein (NCU03240) with a glycosyltransferase domain. frontiersin.orgnih.gov Glycosyltransferase type 2 enzymes, known for creating β-1,4-glucose bonds, are considered likely candidates for this compound synthases. frontiersin.orgnih.gov

While N. crassa is a fungal model, studies in bacteria like Bacillus subtilis have also provided insights into the genetic regulation of lichenan utilization. The lic operon in Bacillus subtilis is involved in the transport and degradation of oligomeric beta-glucosides derived from lichenan or barley glucan. nih.gov The expression of this operon is positively controlled by the LicR regulator protein, which is influenced by phosphorylation by components of the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). nih.gov This highlights the intricate genetic regulatory mechanisms that can govern processes related to this compound metabolism in microorganisms.

Metabolic engineering efforts often involve docking exogenous biosynthetic pathways with the host organism's endogenous metabolism to channel carbon and energy towards the desired product. mdpi.com Model organisms like Escherichia coli and Saccharomyces cerevisiae are commonly used in metabolic engineering due to their well-characterized genetics and ease of manipulation. mdpi.comprinceton.edu Although the search results did not provide specific examples of E. coli or S. cerevisiae being engineered for de novo this compound synthesis, these organisms serve as established platforms for expressing heterologous enzymes and reconstituting complex pathways, making them potential candidates for future metabolic engineering efforts aimed at this compound production. The identification of genes and enzymes involved in this compound synthesis and incorporation in organisms like Neurospora crassa provides valuable genetic targets for such engineering approaches in more tractable model systems.

Degradation and Biotransformation Pathways of Lichenin

Enzymatic Hydrolysis of Lichenin (B73917)

The primary mechanism for this compound degradation is enzymatic hydrolysis, carried out by a specific class of enzymes known as licheninases.

Licheninases, systematically named (1→3)-(1→4)-β-D-glucan 4-glucanohydrolase (EC 3.2.1.73), are the principal enzymes responsible for this compound breakdown. wikipedia.org These enzymes belong to the glycoside hydrolase (GH) families, with most characterized lichenases falling into GH family 16. wikipedia.org However, enzymes with lichenase activity have also been identified in other families, such as GH5. nih.govdntb.gov.ua

These enzymes are produced by a wide range of organisms, including bacteria, fungi, and plants. wikipedia.orgnih.govportlandpress.com Structurally, GH16 lichenases typically feature a "jelly-roll" fold, creating a deep cleft on the enzyme's surface that serves as the substrate-binding site. wikipedia.org Their molecular weights can vary depending on the source organism. For instance, the lichenase from Bacillus subtilis has a molecular weight of approximately 26.75 kDa, while the enzyme from the thermophilic fungus Rhizomucor miehei has been estimated at 33.7-35.4 kDa. nih.gov

Enzyme Source OrganismGlycoside Hydrolase FamilyMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)
Bacillus subtilisGH1626.756.0 - 6.560
Rhizomucor mieheiGH16 (putative)33.7 - 35.45.560
Caldicellulosiruptor sp. F32GH5Not specifiedNot specifiedNot specified
Streptomyces sp. J103GH567.56.060

Licheninases catalyze the endo-hydrolysis of β-1,4-D-glucosidic linkages within this compound, which is a mixed-linkage glucan containing both β-1,3 and β-1,4 bonds. wikipedia.org The specificity of this cleavage can differ between enzymes from various sources. The well-characterized lichenase from Bacillus subtilis specifically cleaves the β-1,4 linkage immediately following a β-1,3 linkage. wikipedia.org In contrast, a lichenase from the fungus Aspergillus japonicus has been shown to cleave the β-1,4 bond that precedes a β-1,3 linkage. wikipedia.org

This enzymatic action breaks down the long polysaccharide chain into smaller oligosaccharides, primarily di- and tetrasaccharides. cdnsciencepub.comresearchgate.net For example, the action of a cellulase (B1617823) preparation on this compound yields mainly O-β-D-glucopyranosyl-(1 → 3)-O-β-D-glucopyranosyl-(1 → 4)-α-D-glucose. cdnsciencepub.com Some enzymes, particularly those in the GH5 family, exhibit broader specificity and may cleave both β-1,4 and β-1,3 linkages under certain conditions. dntb.gov.ua

While highly active on mixed-linkage glucans like this compound and barley β-glucan, many licheninases show little to no activity on polysaccharides with only β-1,3 linkages (like laminarin) or only β-1,4 linkages (like cellulose). mdpi.comresearchgate.net However, other enzymes, such as laminarinases (EC 3.2.1.39), can also degrade the internal β-1,3 linkages found within the this compound structure. nih.gov

The efficiency of this compound hydrolysis is influenced by environmental factors such as pH and temperature, as well as substrate concentration. Kinetic studies are performed to determine key parameters like the Michaelis constant (Km), which indicates the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax).

For the lichenase from Rhizomucor miehei, the optimal conditions for activity were found to be a pH of 5.5 and a temperature of 60°C. nih.gov The Km value for this enzyme with lichenan as the substrate was 1.4 mM. nih.gov Similarly, the lichenase from Bacillus subtilis 168 operates optimally at a pH of 6.0 and a temperature of 50°C. researchgate.net Its kinetic parameters for lichenan hydrolysis were determined to be a Km of 3.1 mg/mL and a Vmax of 2695 µmol/min/mg. researchgate.net

Pre-steady-state kinetic analyses of the Bacillus licheniformis 1,3-1,4-β-glucanase suggest a complex reaction mechanism that goes beyond a simple enzyme-substrate interaction. nih.gov Evidence points towards an allosteric activation mechanism where the free enzyme exists in two different conformations. One conformation binds the substrate at a regulatory site before any productive catalytic interaction can occur. nih.gov

Enzyme Source OrganismSubstrateKmVmax (µmol/min/mg)Kcat (s⁻¹)
Rhizomucor mieheiLichenan1.4 mMNot specifiedNot specified
Bacillus subtilis 168Lichenan3.1 mg/mL26951220

Microbial Degradation of this compound

In natural environments, the breakdown of this compound is predominantly carried out by microorganisms that produce the necessary hydrolytic enzymes.

Microorganisms capable of degrading this compound can be isolated from various environments, including soil, compost, and the digestive tracts of herbivores. nih.govuea.ac.uk The standard method for isolation involves enrichment cultures, where environmental samples are incubated in a minimal salt medium containing this compound as the sole carbon source. This selective condition favors the growth of organisms that can utilize this compound.

Once isolated, these microorganisms are identified and characterized using a combination of morphological observations, biochemical tests, and molecular techniques such as 16S rRNA gene sequencing for bacteria. researchgate.netresearchgate.net Bacteria from several genera have been identified as this compound degraders. For example, Ruminococcus albus, a bacterium found in the rumen, possesses multiple enzymes for degrading this compound. nih.gov Additionally, some species within the genus Granulicella are known to hydrolyze lichenan. frontiersin.org

Microbial communities play a fundamental role in the biogeochemical cycling of carbon, and the degradation of this compound is an integral part of this process in ecosystems where lichens are abundant. nih.govresearchgate.net Lichens themselves host highly structured and species-specific bacterial communities within their thalli. nih.govsemanticscholar.org These internal microbial communities are thought to serve distinct functional roles within the symbiosis, including nutrient cycling. nih.gov

In environments like biological soil crusts, the microbiomes associated with lichens are critical for processing organic matter. nih.gov The degradation of this compound by these microbial communities releases simpler sugars, providing a vital source of carbon and energy that fuels the microbial food web. The relative abundance of different carbohydrate-active enzymes within these communities indicates their pivotal role in breaking down complex polysaccharides like this compound and driving biogeochemical cycles. nih.govresearchgate.net This microbial processing of lichen-derived carbon is a key step in returning nutrients to the soil and making them available to other organisms.

Chemical and Physical Degradation Mechanisms of this compound

This compound, a mixed-linkage β-glucan found in certain lichens, is susceptible to various degradation processes that can alter its chemical structure and physical properties. These degradation pathways are influenced by a range of factors including temperature, pH, radiation, and mechanical stress. Understanding these mechanisms is crucial for applications where the stability and integrity of this compound are important.

Hydrolytic Degradation

Hydrolysis involves the cleavage of the glycosidic bonds within the this compound polysaccharide chain, leading to a reduction in its molecular weight. This process can be catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of acids, the glycosidic oxygen is protonated, making the glycosidic bond more susceptible to cleavage by water. This process is generally considered to follow pseudo-first-order kinetics. The rate of hydrolysis is influenced by factors such as acid concentration, temperature, and the specific type of glycosidic linkage (β-1,3 or β-1,4). While specific kinetic data for this compound is scarce, studies on other β-glucans suggest that the β-1,3 linkages may be more resistant to acid hydrolysis than the β-1,4 linkages under certain conditions. The final products of complete acid hydrolysis of this compound are glucose units. Partial hydrolysis can yield a mixture of oligosaccharides of varying lengths.

Alkaline Hydrolysis: Under alkaline conditions, the degradation of polysaccharides like this compound can occur through a "peeling" reaction, starting from the reducing end of the polymer chain. This process involves the step-wise elimination of monosaccharide units. The rate of alkaline hydrolysis is dependent on the concentration of the base and the temperature. For polysaccharides, this type of degradation can lead to the formation of various saccharinic acids.

Illustrative Data on Hydrolytic Degradation of this compound The following table presents hypothetical data to illustrate the effect of different hydrolytic conditions on this compound degradation, due to the limited availability of specific experimental data for this compound.

ConditionTemperature (°C)Duration (h)Primary Degradation ProductsAverage Molecular Weight Reduction (%)
0.1 M HCl804Glucose, Cellobiose, Laminaribiose~70
1 M H₂SO₄1002Glucose>95
0.5 M NaOH906Saccharinic acids, Oligosaccharides~60

Oxidative Degradation

Oxidative degradation of this compound can be initiated by various oxidizing agents, such as reactive oxygen species (ROS) like hydroxyl radicals (•OH). These reactions can lead to the cleavage of glycosidic bonds and the oxidation of the glucose units themselves, resulting in the formation of a variety of degradation products, including organic acids and smaller sugar fragments. Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is a common source of hydroxyl radicals used to study the oxidative degradation of polysaccharides. The extent of degradation is dependent on the concentration of the oxidizing agent, temperature, and the presence of catalysts.

Thermal Degradation

When subjected to high temperatures, this compound undergoes thermal decomposition, a complex process involving dehydration, depolymerization, and the formation of a range of volatile and non-volatile products. The thermal stability of this compound is influenced by its molecular weight, degree of branching, and the presence of impurities. Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of polymers. For polysaccharides, the decomposition often occurs in multiple stages, corresponding to the loss of water, followed by the breakdown of the polysaccharide backbone. The pyrolysis of biomass components like cellulose (B213188) and hemicelluloses, which are structurally related to this compound, typically occurs at temperatures between 200 and 500 °C. wikipedia.org

Illustrative Thermal Degradation Profile of this compound The following table provides an illustrative example of the thermal degradation stages of this compound based on general knowledge of polysaccharide decomposition, as specific data for this compound is not readily available.

Temperature Range (°C)Mass Loss (%)Primary ProcessMajor Products
50 - 1505 - 10DehydrationWater
250 - 40060 - 70Depolymerization and decompositionAnhydro-sugars, Furans, Organic acids
> 40015 - 25Char formationChar, CO, CO₂

Photodegradation

Exposure to ultraviolet (UV) radiation can induce photodegradation in polysaccharides like this compound. This process can involve the generation of free radicals, which can then lead to chain scission and the formation of various degradation products. The extent of photodegradation is dependent on the wavelength and intensity of the UV radiation, as well as the presence of photosensitizers.

Mechanical Degradation

Mechanical forces, such as those generated by high-pressure homogenization or ultrasonication, can cause the degradation of this compound in solution. These processes can lead to a reduction in the molecular weight of the polysaccharide through the mechanical cleavage of the polymer chains. The degree of degradation is typically dependent on the intensity and duration of the applied mechanical force.

Degradation by Ionizing Radiation

Gamma irradiation is a form of ionizing radiation that can induce significant degradation in polysaccharides. The interaction of gamma rays with water molecules in a this compound solution generates highly reactive species, including hydroxyl radicals, which can then attack the polysaccharide chain, leading to chain scission and chemical modification of the glucose units. The extent of degradation is directly proportional to the absorbed radiation dose.

Ecological and Physiological Roles of Lichenin in Organisms

Role in Lichen Symbiosis and Structural Integrity

The symbiotic relationship within a lichen involves intricate interactions between the mycobiont and photobiont. The fungus provides structure and protection, while the photobiont supplies carbohydrates produced through photosynthesis. britishlichensociety.org.ukwikipedia.orglibretexts.org The interface between the fungal hyphae and algal cells is crucial for nutrient exchange and the maintenance of the symbiosis. core.ac.ukresearchgate.net Polysaccharides, including Lichenin (B73917), are present in the cell walls of both partners and in the extracellular matrix that surrounds them. While the search results mention the sealing of the apoplastic continuum by hydrophobic compounds derived from the mycobiont core.ac.uk, the specific role of this compound in mediating adhesion, recognition, or nutrient transfer at the fungal-algal interface requires further detailed investigation not present in the provided information. However, as a major cell wall component, this compound's presence at this interface is likely to influence the physical and chemical interactions between the symbiotic partners.

Stress Response and Protective Functions

Lichens are renowned for their ability to survive in extreme environments characterized by fluctuations in water availability, temperature, and radiation. mdpi.comlumenlearning.comresearchgate.net Their remarkable stress tolerance is attributed to a combination of constitutive and inducible protective mechanisms. mdpi.comencyclopedia.pubnih.gov Polysaccharides like this compound are thought to play a role in these protective functions.

One of the major stresses faced by lichens is osmotic stress, particularly in environments with high salt concentrations or during dehydration. researchgate.netnih.gov Halotolerant organisms often accumulate osmotically active solutes to cope with external salinity. researchgate.net While mannitol (B672) is mentioned as potentially playing an important role in osmoregulation in intertidal lichens researchgate.net, polysaccharides like this compound, with their ability to bind water, may contribute to maintaining cellular hydration and turgor pressure under conditions of osmotic stress. The precise mechanisms by which this compound contributes to osmotic stress tolerance require further specific research.

Lichens are poikilohydric, meaning their water content fluctuates with the environment. mdpi.comlumenlearning.comencyclopedia.pub They exhibit extraordinary desiccation tolerance, able to survive prolonged periods in a dry, metabolically inactive state and rapidly resume activity upon rehydration. researchgate.netnih.gov Desiccation can lead to the formation of reactive oxygen species (ROS) and cellular damage. researchgate.netnih.govnih.govfrontiersin.org While mechanisms like the accumulation of polyols, LEA proteins, HSPs, and antioxidant systems are known to contribute to desiccation tolerance mdpi.comresearchgate.netencyclopedia.pubnih.govnih.gov, polysaccharides such as this compound are also believed to play a role. They may contribute to the formation of a glassy matrix within cells upon drying, which helps to stabilize membranes and macromolecules, preventing irreversible damage. researchgate.net Additionally, their water-binding capacity can aid in retaining some residual water within the thallus, facilitating faster rehydration and metabolic recovery. uio.nomcmasterecohydrology.ca The mutually enhanced resistance to oxidative stress and desiccation tolerance observed in the lichen symbiosis, where both fungal and algal partners up-regulate protective systems, highlights the integrated nature of these defense mechanisms, likely involving multiple compounds including polysaccharides like this compound. nih.gov

Energy Storage and Carbon Cycling within Organisms

The photosynthetic partner in the lichen symbiosis fixes carbon dioxide and produces carbohydrates, which are then transferred to the fungal partner as a source of energy. britishlichensociety.org.ukwikipedia.orglibretexts.org this compound, as a glucan (a polymer of glucose), serves as a potential storage compound for these carbohydrates within the lichen thallus. wikipedia.orgbiosynth.comdrugfuture.comhimedialabs.com

Comparative Analysis with Other Plant/Fungal β-Glucans

β-Glucans represent a diverse group of polysaccharides composed of glucose monomers linked by β-glycosidic bonds. They are widely distributed in nature, found in sources such as cereals, fungi, yeast, bacteria, algae, and lichens. The structural characteristics of β-glucans, particularly the types and ratios of glycosidic linkages and the degree of branching, vary significantly depending on their biological origin, leading to differences in their physicochemical properties and biological activities. mdpi.comfrontiersin.orgsemanticscholar.org

This compound, also known as lichenan, is a mixed-linkage β-D-glucan primarily found in lichens, notably Cetraria islandica (Iceland moss). cdnsciencepub.commdpi.comcerealsgrains.org It is a linear polysaccharide composed of D-glucose residues linked by both β-(1→3) and β-(1→4) glycosidic bonds. mdpi.comresearchgate.net This mixed linkage pattern distinguishes it from other prominent β-glucans, such as cellulose (B213188) (pure β-(1→4) linkages) and many fungal β-glucans (primarily β-(1→3) linkages with β-(1→6) branches). mdpi.comsemanticscholar.org

A key structural difference between this compound and cereal β-glucans (like those from barley and oats) lies in the proportion and arrangement of β-(1→3) and β-(1→4) linkages. Cereal β-glucans are also mixed-linkage (1→3)(1→4)-β-D-glucans, but they typically consist of linear chains with segments of two or three consecutive β-(1→4) linkages (cellodextrin segments) separated by single β-(1→3) linkages. mdpi.comcerealsgrains.org this compound, in contrast, is described as a linear polymer predominantly composed of β-(1→3)-linked cellotriosyl units (sequences of three glucose units linked by β-(1→4) bonds, terminated by a β-(1→3) bond). mdpi.comcerealsgrains.org Some descriptions indicate a repeating unit of [→4)-β-glycosyl-(1→3)-β-glycosyl-(1→] in this compound, suggesting an alternating pattern, though the ratio of β-(1→4) to β-(1→3) linkages can vary among lichen species. mdpi.comnih.gov For instance, Cetraria islandica this compound has a β-(1→4) to β-(1→3) ratio of approximately 2.3:1, while Evernia prunastri (oak moss) shows a ratio of 0.3:1. mdpi.comnih.gov

Studies using techniques like enzymatic degradation with lichenase (an enzyme that specifically cleaves β-(1→4) linkages adjacent to a β-(1→3) linkage) and subsequent analysis of the resulting oligosaccharides have highlighted these structural differences. cerealsgrains.orgcerealsgrains.orgmdpi.com Lichenase digestion of cereal β-glucans primarily yields cellotriose (B13521) (DP3) and cellotetraose (B13520) (DP4) units, with the ratio of DP3 to DP4 varying between cereals (e.g., oats typically have a lower DP3:DP4 ratio than barley and rye). cerealsgrains.orgcerealsgrains.org this compound digestion also produces these oligosaccharides, but the ratio of (1→3)-linked cellotriosyl to (1→3)-linked cellotetraosyl units is significantly higher in this compound compared to cereal β-glucans. cerealsgrains.orgcerealsgrains.orgamegroups.org One study reported a tri- to tetrasaccharide ratio of 20.2 for this compound, compared to 2.0 for oat β-glucan and 3.1 for barley β-glucan. cerealsgrains.org

Fungal β-glucans typically possess a different structural architecture. Many prominent fungal β-glucans, such as those from yeast (Saccharomyces cerevisiae) and medicinal mushrooms (e.g., Lentinus edodes, Schizophyllum commune), are characterized by a linear β-(1→3) backbone with varying degrees of β-(1→6)-linked branches. mdpi.comsemanticscholar.orgnih.gov The length and frequency of these branches influence properties like solubility and biological activity. nih.govmdpi.com Bacterial β-glucans can include linear β-(1→3)-glucans (like curdlan) or cyclic β-(1→2)-glucans. nih.govnih.govmdpi.com Algal β-glucans, such as laminarin from brown algae, are often linear β-(1→3)-glucans with occasional β-(1→6) branches, generally with smaller degrees of polymerization compared to fungal or cereal β-glucans. nih.govmdpi.com

The structural variations among β-glucans from different sources lead to differences in their physical properties, such as solubility and viscosity, and their biological interactions. mdpi.comfrontiersin.org For example, while cereal β-(1→3)(1→4)-glucans are generally soluble and contribute to the viscosity of solutions, influencing their physiological effects related to cholesterol lowering and glycemic control, the solubility can be affected by the ratio of linkages and molecular weight. mdpi.comcerealsgrains.orgresearchgate.net this compound is soluble in hot water and forms a gel upon cooling. taylorandfrancis.com The presence and distribution of β-(1→3) bonds are thought to disrupt the linear structure, contributing to solubility compared to cellulose. cdnsciencepub.com

In terms of biological activity, structural features play a crucial role in how β-glucans interact with receptors on immune cells, such as Dectin-1 and Complement Receptor 3 (CR3). nih.govnih.gov While much research has focused on the immunomodulatory properties of β-(1→3)-glucans and β-(1→3)(1→6)-glucans from fungi and yeast, studies have shown that β-(1→3)(1→4)-glucans like this compound and cereal β-glucans can also elicit immune responses, although potentially through different receptor mechanisms (e.g., CR3 rather than Dectin-1, which primarily binds structures with a β-(1→3) backbone). nih.gov Comparative studies on cytokine induction in human whole blood have indicated that this compound can be a strong inducer of certain cytokines, comparable to or even exceeding the potency of some fungal or cereal β-glucans, suggesting that the specific mixed-linkage structure also contributes to bioactivity. nih.gov

The differences in structure and source are summarized in the table below:

β-Glucan TypePrimary Source(s)Main Linkage(s)BranchingTypical Structure Notes
This compound (Lichenan)Lichens (Cetraria islandica, etc.)β-(1→3), β-(1→4)LinearMixed-linkage, higher DP3:DP4 ratio than cereals mdpi.comcerealsgrains.orgcerealsgrains.org
Cereal β-GlucanOats, Barley, Wheat, Ryeβ-(1→3), β-(1→4)LinearMixed-linkage, segments of β-(1→4) separated by β-(1→3) mdpi.com
Fungal β-(1→3)(1→6)Yeast, Mushroomsβ-(1→3) backbone, β-(1→6)Present (monoglucose or longer chains)Branched structure mdpi.comsemanticscholar.orgnih.gov
Bacterial β-(1→3)Alcaligenes faecalis (Curdlan)β-(1→3)Generally unbranchedLinear β-(1→3) nih.govmdpi.com
Algal β-(1→3)Brown Algae (Laminarin)β-(1→3) backbone, β-(1→6)Occasional (monoglucose)Linear β-(1→3) with some branches, generally smaller DP nih.gov
CellulosePlants, some Bacteriaβ-(1→4)LinearLinear, insoluble semanticscholar.org

Investigational Applications of Lichenin in Materials Science and Biotechnology Excluding Clinical Human Trials

Development of Polysaccharide-Based Biomaterials

Lichenin's polysaccharide nature makes it a promising candidate for the development of novel biomaterials. Polysaccharide-based biomaterials are valued for their biodegradability, biocompatibility, and potential for modification to tailor their properties for specific applications. mdpi.comkaunokolegija.lt

Hydrogel Formation and Properties for Scaffolding Research

Hydrogels, three-dimensional networks capable of absorbing large amounts of water, are extensively researched for applications in tissue engineering and regenerative medicine due to their structural similarity to the extracellular matrix. mdpi.comfrontiersin.orgnih.gov this compound's ability to form hydrogels is being explored for creating scaffolds that can support cell growth and potentially guide tissue regeneration. frontiersin.orggoogle.com The properties of these hydrogels, such as their mechanical strength, porosity, and degradation rate, are crucial for their effectiveness as scaffolding materials. mdpi.comnih.gov Research in this area focuses on understanding how the concentration and structural characteristics of This compound (B73917), as well as the incorporation of other materials, influence hydrogel properties for optimal cell viability and function. mdpi.comnih.gov

Film and Coating Applications

This compound can also be processed into films and coatings, which have potential uses in various industries. medwinpublishers.comdntb.gov.ua Polysaccharide films and coatings can act as barriers, provide structural support, or deliver active compounds. kaunokolegija.ltmdpi.com In materials science, this compound-based films and coatings are being investigated for their mechanical properties, barrier capabilities (e.g., against oxygen and moisture), and potential for use in packaging or as surface modifiers. kaunokolegija.ltichikin.net The ability to create thin, uniform coatings with controlled thickness is a key aspect of this research. ichikin.net

Food Science and Engineering Applications

The unique rheological and surface-active properties of this compound make it relevant for applications in food science and engineering. medwinpublishers.com Natural gums and polysaccharides are commonly used in food products as rheology modifiers, emulsifiers, and stabilizers due to their safe and non-toxic nature. naturisfood.co.ukbakersauthority.comjrs.euspecialchem.com

Rheological Modifiers in Food Systems

This compound can act as a rheological modifier, influencing the viscosity and flow behavior of food systems. medwinpublishers.comdntb.gov.uagoogle.com Its ability to thicken liquids and modify texture is valuable in developing a wide range of food products. naturisfood.co.ukbakersauthority.comspecialchem.com3vsigmausa.com The effectiveness of this compound as a rheology modifier can depend on factors such as its concentration, molecular weight, and interactions with other food components. researchgate.net

Emulsifying and Stabilizing Agents

This compound also exhibits potential as an emulsifying and stabilizing agent in food applications. medwinpublishers.com Emulsifiers help to mix immiscible liquids, such as oil and water, while stabilizers prevent separation and maintain the uniformity and texture of food products over time. naturisfood.co.ukbakersauthority.compreparedfoods.comsilvateam.com Polysaccharides like this compound can contribute to emulsion stability by increasing the viscosity of the continuous phase or by forming a protective layer around dispersed droplets. researchgate.net

Industrial Bioprocessing Applications

This compound and its enzymatic degradation are of interest in industrial bioprocessing, particularly in the context of utilizing lichen biomass. nih.govfrontiersin.orgnih.gov Lichenan, the main polysaccharide in lichens, accounts for a significant portion of their carbohydrate content. frontiersin.org The enzymatic hydrolysis of lichenan using enzymes like lichenase can break down the polysaccharide into smaller oligosaccharides or fermentable sugars. frontiersin.org This process has implications for the potential conversion of lichen biomass into biofuels, such as ethanol (B145695), or other high-value products. frontiersin.org Research in this area focuses on optimizing enzymatic hydrolysis conditions and exploring the synergistic action of different enzymes, such as lichenase and lytic polysaccharide monooxygenases (LPMOs), to enhance the efficiency of lichenan breakdown for industrial applications. frontiersin.org The development of immobilized enzymes is also being investigated to improve the efficiency and reusability of biocatalysts in lichenan processing. dntb.gov.ua

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4362618

Interactive Data Table: Examples of Polysaccharide Applications in Food

PolysaccharideCommon Food ApplicationsPrimary Function(s)Source(s)
This compoundPotential: various food systemsRheological modifier, Emulsifier, StabilizerResearch focus medwinpublishers.comdntb.gov.ua
LecithinChocolate, Margarine, Salad Dressings, Baked GoodsEmulsifier, Stabilizer naturisfood.co.ukbakersauthority.com
Xanthan GumSauces & Dressings, Dairy Alternatives, Gluten-Free Products, BeveragesStabilizer, Thickening agent naturisfood.co.ukbakersauthority.compreparedfoods.com
Gellan GumGummies & Jellies, Dairy Products, Gelled ProductsStabilizer, Gelling agent, Emulsifier naturisfood.co.uk
Carboxymethyl Cellulose (B213188) (CMC)Beverages, Dairy Products, Processed FoodsEmulsifier, Stabilizer naturisfood.co.uk
Guar GumIce cream, Mayonnaise, DressingsStabilizer, Thickener bakersauthority.compreparedfoods.com
CarrageenanDairy products, Water jelliesStabilizer, Gelling agent bakersauthority.comsilvateam.com
PectinJellies, Jams, SaucesStabilizer, Gelling agent bakersauthority.com
GelatinJellies, Desserts, ConfectioneryStabilizer, Gelling agent bakersauthority.com
Cereal β-GlucansBreads, Salad Dressings, Meat products, Pasta, CakesEmulsion stabilizer, Thickening agent, Fat substitute researchgate.net

Interactive Data Table: Synergistic Effect of Enzymes on Lichenan Hydrolysis

Enzyme CombinationSubstrateSynergistic Effect Value (Example)Reference
BglsE and ASTLichenanUp to 1.7 frontiersin.org

Note: The synergistic effect value indicates how much the combination of enzymes enhances hydrolysis compared to the individual enzymes.

Interactive Data Table: Properties of Hydrogel Scaffolds for Tissue Engineering

PropertyRelevance for Scaffolding Research
BiocompatibilityEssential for cell viability and integration with host tissue. mdpi.com
BiodegradabilityAllows for gradual replacement by regenerated tissue. mdpi.comnih.gov
Mechanical StrengthProvides structural support for cell growth and tissue formation. mdpi.com
PorosityFacilitates cell infiltration, nutrient transport, and waste removal. mdpi.com
Surface MorphologyInfluences cell adhesion, proliferation, and differentiation. nih.gov
Degradation RateNeeds to match the rate of tissue regeneration. mdpi.com

Substrate for Biofuel Production Research

This compound, as a component of lichen biomass, has been explored as a potential substrate for biofuel production, particularly ethanol frontiersin.orgmdpi.com. Lichen biomass, which can contain a significant percentage of this compound (approximately 62% of total carbohydrates in lichen), represents a renewable resource for generating alternative energy sources frontiersin.orgnih.gov. The conversion of this compound to fermentable sugars is a key step in this process.

Enzymatic hydrolysis is a common method investigated for breaking down polysaccharides like this compound into simpler sugars google.comfrontiersin.org. Studies have shown that this compound can be hydrolyzed by enzymes such as lichenase (an endo-β-1,3-1,4-glucanase) and cellulase (B1617823) researchgate.netgoogle.com. Lichenase specifically cleaves the β-(1,4) glycosidic bonds adjacent to a 3-O-glucopyranose residue in this compound frontiersin.org. Complete hydrolysis of this compound often requires the synergistic action of multiple enzymes, potentially including β-glucosidase to further break down oligosaccharides into glucose researchgate.netfrontiersin.org.

Research has demonstrated the feasibility of using this compound hydrolysates for ethanol fermentation. For instance, hydrolysates obtained from lichenan using enzymes like lichenase from Thermomonospora sp. or commercial enzyme preparations have been successfully fermented by Saccharomyces yeast, yielding ethanol with high theoretical conversion efficiencies researchgate.net.

While the potential exists, challenges remain in optimizing the enzymatic hydrolysis of this compound and the subsequent fermentation process for economically viable biofuel production google.comfrontiersin.org. The high viscosity of lichens in water can also impact utilization efficiency frontiersin.org.

Production of Oligosaccharides through Controlled Enzymatic Hydrolysis

Controlled enzymatic hydrolysis of this compound is a method investigated for the production of specific mixed-linkage beta-oligosaccharides researchgate.netnih.gov. These oligosaccharides, which consist of glucose units linked by both β-(1,3) and β-(1,4) bonds, have potential applications, for example, as prebiotics nih.gov.

Different enzymes and hydrolysis conditions can yield varying profiles of oligosaccharides. For example, enzymatic degradation of this compound using a cellulase preparation has been shown to primarily yield O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→4)-α-D-glucose, while a laminarinase preparation mainly produced O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→3)-α-D-glucose researchgate.net. Di- and tetrasaccharides are also produced in smaller quantities researchgate.net.

Research using immobilized enzymes, such as lichenase from Bacillus licheniformis, has also been explored for oligosaccharide production nih.gov. Immobilization can offer advantages such as enzyme reusability and improved stability nih.gov. Studies have shown that using immobilized lichenase can yield trisaccharides and tetrasaccharides as the main hydrolysis products from lichenan nih.gov.

The specific enzymatic activity and the structure of this compound influence the resulting oligosaccharide profile. Enzymes like endo-(1,4)-β-glucanases (EC 3.2.1.4) can hydrolyze mixed-linkage β-(1,3;1,4)-D-glucans like this compound, producing a range of gluco-oligosaccharides researchgate.net. The synergistic action of enzymes, such as lichenase and lytic polysaccharide monooxygenases (LPMOs), can also influence the hydrolysis pattern and product profiles frontiersin.org.

Nanoparticle Fabrication and Characterization

Lichen extracts, which contain polysaccharides like this compound and other bioactive compounds, have been utilized in the green synthesis of various nanoparticles nih.govscirp.orgresearchgate.netksu.edu.sananobioletters.comresearchgate.net. This approach is considered environmentally friendly as it avoids the use of harsh chemicals nih.govksu.edu.sa. While the role of this compound specifically in the reduction and stabilization of nanoparticles is often intertwined with that of other lichen metabolites, polysaccharides are generally known to play a role in the biosynthesis and stabilization of nanoparticles nih.gov.

Studies have reported the biosynthesis of metal nanoparticles, such as silver nanoparticles (AgNPs) and titanium dioxide nanoparticles (TiO2-NPs), using aqueous or methanolic extracts of different lichen species researchgate.netksu.edu.sananobioletters.comresearchgate.net. These extracts contain various biomolecules, including polysaccharides and phenolic compounds, which can act as reducing and capping agents during nanoparticle formation nih.govresearchgate.netnanobioletters.comresearchgate.net.

Characterization of the synthesized nanoparticles is typically performed using a range of analytical techniques to determine their size, shape, crystal structure, and surface properties scirp.orgresearchgate.netksu.edu.sananobioletters.comresearchgate.net. Common techniques include:

UV-Visible Spectroscopy (UV-Vis): Used to confirm the formation of nanoparticles by observing characteristic surface plasmon resonance peaks scirp.orgresearchgate.netksu.edu.sananobioletters.comresearchgate.net.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide images of the nanoparticle morphology and size distribution scirp.orgresearchgate.netksu.edu.sananobioletters.comresearchgate.net.

X-Ray Diffraction (XRD): Used to determine the crystalline structure of the nanoparticles scirp.orgresearchgate.netksu.edu.sananobioletters.comresearchgate.net.

Fourier Transform Infrared Spectroscopy (FTIR): Helps identify the functional groups of biomolecules from the lichen extract that may be involved in the reduction and capping of the nanoparticles scirp.orgresearchgate.netksu.edu.sananobioletters.com.

Energy-Dispersive Spectroscopy (EDS): Used for elemental analysis to confirm the composition of the nanoparticles scirp.orgresearchgate.netnanobioletters.comresearchgate.net.

Dynamic Light Scattering (DLS): Used to measure the hydrodynamic size and zeta potential of the nanoparticles scirp.org.

Research has shown that lichen-based methods can produce nanoparticles with varying sizes and shapes depending on the lichen species and synthesis conditions scirp.orgksu.edu.sananobioletters.comresearchgate.net. For example, silver nanoparticles synthesized using Heterodermia leucomela extract were reported to have an average size of 20 ± 0.2 nm and were predominantly spherical researchgate.net. TiO2 nanoparticles fabricated using Parmotrema austrosinense extract were found to be globular with dimensions ranging from 10 to 80 nm ksu.edu.sa.

While these studies demonstrate the potential of using lichen extracts for nanoparticle synthesis, the specific contribution of this compound compared to other lichen compounds in this process requires further detailed investigation.

Advanced Analytical Methodologies for Lichenin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Lichenin (B73917) from complex matrices and quantifying its amount. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various compounds, including polysaccharides like this compound, found in lichens. HPLC offers high sensitivity, speed, and reliability with minimal sample requirements, making it vital for identifying and quantifying lichen substances nih.gov. Reversed-phase HPLC with gradient elution is commonly employed for separating complex mixtures of lichen compounds ru.ac.thresearchgate.netnih.gov. For instance, a gradient system using methanol (B129727) and 1% phosphoric acid has been successfully used for the analysis of lichen secondary metabolites ru.ac.th. HPLC-DAD (Diode Array Detection) can be used to obtain chromatographic fingerprint profiles of lichen extracts nih.govresearchgate.net. The technique allows for the separation of various lichen metabolites, and their detection is often achieved using UV detectors at specific wavelengths depending on the chromophores present in the molecules ru.ac.thresearchgate.net.

Research findings demonstrate the effectiveness of HPLC in quantifying lichen compounds. For example, HPLC methods have been shown to be efficient for determining secondary metabolites in lichens like Parmotrema tinctorum ru.ac.th. Studies have also utilized HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS, UHPLC-QToF-MS) for sensitive analysis and identification of bioactive secondary metabolites in lichen species nih.govresearchgate.netrsc.org.

Gas Chromatography (GC) for Monosaccharide Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for determining the monosaccharide composition of polysaccharides like this compound after hydrolysis researchgate.netuga.edumdpi.com. Monosaccharide composition analysis is essential for the structural characterization of polysaccharides mdpi.comresearchgate.net. This method involves hydrolyzing the polysaccharide into its constituent monosaccharides, followed by derivatization to make them volatile for GC analysis researchgate.netmdpi.com. Common derivatization methods include the formation of alditol acetates or trimethylsilyl (B98337) derivatives researchgate.netmdpi.com.

GC-MS provides high resolution and sensitivity, which are significant for analyzing structurally similar monosaccharides mdpi.com. It can offer detailed structural information on carbohydrates when coupled with MS mdpi.com. Studies on the carbohydrate composition of Cetraria islandica thalli have utilized GC-MS to determine the presence and quantity of free and total monosaccharides, including glucose, mannose, and galactose, which are components of this compound nuph.edu.ua.

Data from a study on Cladonia furcata this compound (CFP-2) analyzed by GC of the acid hydrolyzate indicated it was composed of D-glucose, D-galactose, and D-mannose in molar ratios of 8:1:1 nih.gov.

Table 1: Monosaccharide Composition of Cladonia furcata this compound (CFP-2) by GC

MonosaccharideMolar Ratio
D-glucose8
D-galactose1
D-mannose1

Spectroscopic Techniques for Quantification

Spectroscopic methods are valuable for the quantitative analysis of this compound and related compounds, often relying on their light absorption or fluorescence properties.

UV-Vis Spectrophotometry-Based Assays

UV-Vis spectrophotometry is a technique that allows for the determination of the concentration of substances that absorb ultraviolet and visible light rsc.orgmdpi.com. While this compound itself, being a polysaccharide, may not have strong UV-Vis absorbance, assays based on reactions involving this compound or its degradation products can be quantified using this method. For example, assays that measure reducing sugars released from this compound hydrolysis by enzymes like lichenase can be quantified using methods like the Somogyi-Nelson assay, which involves colorimetric detection in the UV-Vis range nih.gov. UV-Vis spectrophotometry is widely used in analytical laboratories for quantitative analysis and can be applied to study reaction rates rsc.org.

Fluorometric Assays

Fluorometric assays are highly sensitive methods that measure the fluorescence emitted by a substance. In this compound research, fluorometric assays can be employed, particularly in enzyme activity studies involving lichenase, the enzyme that hydrolyzes this compound. A high-throughput fluorometric assay utilizing the interaction between Congo red dye and β-D-glucans like lichenan (this compound) has been developed for quantifying lichenase activity nih.govnih.govresearchgate.net. This assay is based on the quantitative changes in the fluorescence spectra of the Congo red-lichenan complex as this compound is hydrolyzed nih.gov. This method has shown high sensitivity for quantifying thermostable lichenase nih.govnih.gov. Fluorometric measurements are typically performed using microplate readers researchgate.net.

Enzyme-Linked Immunosorbent Assays (ELISA) for Specificity

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunoassay technique used to detect and quantify specific proteins, antibodies, or other substances in a sample. While primarily used for detecting specific epitopes, ELISA can be adapted for analyzing polysaccharides if specific antibodies are available. In the context of β-glucans, including this compound, specific monoclonal antibodies have been developed that can recognize particular linkage patterns researchgate.netd-nb.info. A sensitive sandwich ELISA has been developed for the specific quantitation of (1→3, 1→4)-β-glucans, operating in the nanogram per milliliter range and showing no significant cross-reaction with other polysaccharides researchgate.net. This demonstrates the potential of ELISA for specific detection and quantification of this compound based on its structural features, provided suitable antibodies are utilized. ELISA can be valuable for assessing the specificity of interactions and the presence of this compound in complex biological samples.

Rheological Characterization of this compound Solutions/Gels

This compound, a linear β-D-glucan primarily found in Cetraria islandica (Iceland moss), is characterized by a mixed linkage structure containing both β-(1→3) and β-(1→4) glycosidic bonds. This structural feature significantly influences its behavior in aqueous solutions, particularly its rheological properties, including viscosity and gelation. This compound is considered a viscous-gelling soluble dietary fiber sphinxsai.com.

The rheological behavior of this compound solutions and gels is influenced by several factors, including molecular weight (MW), concentration, structural features (specifically the ratio and distribution of β-(1→3) and β-(1→4) linkages), and temperature sphinxsai.com.

Viscosity of this compound Solutions

Aqueous solutions of this compound exhibit viscous properties. The viscosity is directly correlated with the molecular weight and concentration of the this compound sphinxsai.com. Higher molecular weight this compound generally results in more viscous solutions researchgate.net. Studies on cereal β-glucans, structurally similar to this compound, have shown that high molecular weight β-glucans produce viscous solutions researchgate.net. The presence of β-(1→3) linkages, which interrupt the linear β-(1→4) linked segments, contributes to the solubility of this compound and influences its solution behavior sphinxsai.comcdnsciencepub.com.

The viscosity of β-glucan solutions, including this compound, can be affected by interactions with other components, such as mucin, which can increase shear viscosity due to excluded-volume interactions megazyme.com. Enzymatic degradation of this compound by enzymes like lichenase can reduce its viscosity by cleaving the β-(1→4) glycosidic bonds adjacent to 3-O-glucopyranose residues nih.govtandfonline.com. This property is utilized in processes like brewing to reduce wort viscosity tandfonline.com.

Research indicates that the flow behavior of β-glucan solutions can display shear-thinning attributes, meaning their viscosity decreases at higher shear rates. This characteristic is beneficial in applications like the food industry, allowing for processing at lower energy due to reduced viscosity during high shear conditions researchgate.net.

Gelation Properties of this compound

This compound is known for its ability to form gels in aqueous solutions researchgate.netthieme-connect.com. Gelation is a process involving the formation of a three-dimensional network through physical interactions between polymer chains, such as hydrogen bonding sphinxsai.comresearchgate.net. In β-glucans, including this compound, the presence of β-(1→3) linkages is believed to play a crucial role in forming junction zones within the gel network researchgate.netresearchgate.net.

The gelation behavior of this compound is influenced by concentration, molecular weight, and temperature sphinxsai.comresearchgate.net. Higher concentrations and lower molecular weights have been reported to increase the gelation rate sphinxsai.comresearchgate.net. Studies comparing this compound to oat and barley β-glucans suggest that this compound has a higher proportion of β-(1→3)-linked cellotriosyl units, which contributes to faster gelation researchgate.net. The extent of junction zones in the gel network appears to increase in the order of oat β-glucan, barley β-glucan, and lichenan researchgate.net.

Rheological techniques, such as dynamic oscillatory measurements, are used to characterize the gelation process and the strength of the resulting gels. These measurements quantify parameters like the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component biotechrep.irtainstruments.com. An increase in oscillatory frequency and concentration generally leads to an increase in both elastic and viscous moduli, indicating stronger gels biotechrep.ir.

Detailed research findings on the gelation of β-glucans provide insights applicable to this compound. For instance, studies on oat β-glucans show that small molecular weight samples can form elastic gels, while larger molecular weight samples may remain viscous liquids researchgate.net. The melting temperature of β-glucan gels can increase with aging researchgate.net.

Influence of Molecular Structure on Rheology

The specific arrangement and ratio of β-(1→3) and β-(1→4) linkages in this compound significantly impact its rheological properties cdnsciencepub.comthieme-connect.com. While the exact repeating unit structure has been debated, it is generally understood to involve sequences of β-(1→4) linked glucose units interrupted by single β-(1→3) linkages cdnsciencepub.comresearchgate.net. The ratio of (1→4) to (1→3) linkages in this compound is typically reported to be around 1.5:1 to 2:1 researchgate.net. This contrasts with cereal β-glucans, which tend to have a higher proportion of (1→4) linkages cdnsciencepub.com.

The distribution of these linkages influences the flexibility and association of the polymer chains, thereby affecting viscosity and gel-forming ability sphinxsai.comcdnsciencepub.com. The presence of β-(1→3) linkages is considered key to the water solubility of this compound, despite its structural similarity to insoluble cellulose (B213188) cdnsciencepub.com. Differences in the ratio of cellotriosyl to cellotetraosyl units, which are fragments released by lichenase action, also contribute to variations in gelation potential among different β-glucans researchgate.netnih.gov.

Data Tables

While specific quantitative rheological data solely focused on this compound across various concentrations and molecular weights is limited in the search results, the principles observed for mixed-linkage β-glucans provide a framework. The following tables illustrate typical trends observed in the rheological characterization of such polysaccharides, based on the detailed research findings discussed.

Table 8.4.1: Apparent Viscosity of a Hypothetical this compound Solution as a Function of Shear Rate (Illustrative data based on shear-thinning behavior of β-glucans)

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)
0.15.2
1.02.1
10.00.8
100.00.3

Table 8.4.2: Effect of Concentration on Gel Properties of a Hypothetical this compound Gel (Illustrative data based on concentration-dependent gel strength of β-glucans)

Concentration (% w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
2.05015
4.025050
6.0800120

Future Directions and Emerging Research Avenues in Lichenin Studies

Systems Biology Approaches to Lichenin (B73917) Metabolism

Applying systems biology approaches, particularly network modelling, offers significant opportunities to enhance the understanding of lichen symbiosis and, by extension, this compound metabolism. frontiersin.orgnih.govnsf.govnih.gov These approaches can provide a holistic view of the molecular mechanisms and metabolic interplays within the lichen organism. frontiersin.orgnih.govnsf.govnih.gov Metabolic network modelling, in particular, can simulate flux distribution in lichen metabolic pathways and analyze the co-dependence between the symbiotic partners. frontiersin.orgnih.govnih.gov This is becoming increasingly feasible with the growing availability of lichen genomes and improved computational tools for reconstructing such models. frontiersin.orgnih.govnih.gov Despite the potential, applying a comprehensive systems biology approach to the lichen symbiosis is still in its early stages. frontiersin.org

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics)

Advanced omics technologies are crucial for a comprehensive understanding of this compound and the lichen symbiosis. Genomics, transcriptomics, proteomics, and metabolomics provide large-scale insights into the genetic material, RNA transcripts, proteins, and metabolites within biological systems. humanspecificresearch.orgwikipedia.orgnih.govcore.ac.uk In the context of lichens, these technologies can illuminate the biological and chemical diversity present in the lichen holobiome. rsc.org Metabolomics, for instance, can determine the profile of metabolites in a lichen sample under specific environmental conditions and may play a role in examining the available metabolites of the lichen and its microbiome. researchgate.net While metagenomic analyses have been applied to study lichen microbial communities, a diverse spectrum of omics technologies can be utilized for a more detailed and holistic view. researchgate.net Advances in these technologies, such as mass spectrometry, are continuously improving the ability to study lichen chemistry. rsc.org

Sustainable Production and Engineering of this compound

The sustainable production and engineering of this compound are important areas for future research, especially considering the slow growth rate of lichens, which can hinder large-scale biotechnological exploitation. researchgate.net Alternative methods are required to produce lichen secondary metabolites sustainably. researchgate.net While the search results did not provide specific details on the sustainable production or engineering of this compound itself, the broader context of sustainable production development in industries is being explored, focusing on minimizing resource usage and integrating sustainable practices. springer.comkth.serwth-aachen.de Research into enzyme production, such as novel β-1,3-1,4-glucanases (lichenases), could potentially contribute to the sustainable processing of this compound. oup.comnih.gov

Novel Biotechnological and Industrial Applications Beyond Current Scope

Exploring novel biotechnological and industrial applications for this compound beyond its current uses is a promising avenue. While the provided search results highlight the potential of lichens as a source of bioactive secondary metabolites with potential industrial, pharmaceutical, and biotechnological applications, specific novel applications for this compound itself are not extensively detailed. researchgate.netnih.gov However, research into enzymes that degrade this compound, such as specific β-1,3-1,4-glucanases, suggests potential applications in industries like detergent, paper, and pulp. oup.comnih.gov Functional metagenomics is also being explored to discover novel genes with biotechnological applications in various industries, including those related to glucan degradation. frontiersin.org

Fundamental Understanding of Structure-Function Relationships at the Molecular Level

A fundamental understanding of the structure-function relationships of this compound at the molecular level is crucial for unlocking its full potential. This compound is known as a mixed-linkage glucan with β-1,3 and β-1,4 glycosidic bonds. wikipedia.orgwikiwand.com Research has investigated the structure of this compound, with studies dating back to the mid-20th century. wikipedia.orgrsc.org Immunocytochemical studies have provided insights into the location of this compound within the lichen thallus, suggesting it may function as a structural compound involved in water relations. researchgate.net Further research is needed to fully elucidate how the specific arrangement of glucose units and linkages in this compound dictates its physical and biological properties.

Addressing Challenges in this compound Research

Several challenges exist in this compound research that need to be addressed in future studies. The slow growth rate of lichens poses a significant limitation for obtaining sufficient biomass for research and industrial production. researchgate.netmdpi.com Technical challenges in cultivation and limitations in compound isolation and purification techniques also hinder in-depth research. mdpi.com Furthermore, understanding the complex lichen symbiosis, including the metabolic interdependency between partners, presents challenges. frontiersin.orgnih.govnih.gov The inherent variability in lichen growth rates due to environmental factors and the difficulty in accurately measuring growth, particularly in slow-growing species, are also notable challenges. mdpi.comroyalsocietypublishing.org Addressing these limitations through improved cultivation methods, advanced analytical techniques, and a deeper understanding of the symbiotic interactions are crucial for advancing this compound research.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating lichenin from lichen species while preserving its structural integrity?

  • Methodological Answer : this compound extraction requires balancing efficiency and structural preservation. Aqueous alkaline solutions (e.g., 2–5% NaOH at 80–100°C) are commonly used to solubilize this compound, followed by ethanol precipitation . Post-extraction, structural confirmation via FT-IR (to identify β-1,3 and β-1,4 glucan linkages) and NMR spectroscopy is critical. Contamination risks (e.g., coexisting polysaccharides like isothis compound) necessitate purity checks using size-exclusion chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s molecular weight and branching patterns?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with multi-angle light scattering (MALS) provides accurate molecular weight distributions. For branching analysis, methylation linkage analysis combined with gas chromatography-mass spectrometry (GC-MS) is recommended. Comparative studies with cellulose (a structural analog) can clarify this compound’s unique glycosidic bond ratios .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s enzymatic hydrolysis rates across studies?

  • Methodological Answer : Discrepancies often arise from variations in enzyme preparation purity and this compound source/age. For example, Pringsheim and Bauer (1928) demonstrated that hydrolysis kinetics depend on enzyme activity (e.g., licheninase/cellobiase ratios) and substrate pretreatment (e.g., heat-dispersed vs. raw this compound) . To standardize results:

  • Use enzyme solutions with activity ≥3× baseline (achieved via kaolin adsorption and phosphate buffer elution) .
  • Report this compound’s dispersion method (e.g., calcium thiocyanate treatment for cellulose analogs) and storage conditions .

Q. What experimental designs are optimal for studying this compound’s role in lichen symbiosis under abiotic stress?

  • Methodological Answer :

  • Controlled Stress Assays : Expose lichen thalli to UV-B radiation or desiccation, then quantify this compound production via colorimetric assays (e.g., anthrone-sulfuric acid method) .
  • Comparative Genomics : Pair this compound expression profiles (RNA-seq) with symbiont viability data to identify stress-response pathways. Include negative controls (e.g., aposymbiotic fungi) to isolate this compound’s contribution .

Q. How should researchers address variability in this compound’s rheological properties across ecological niches?

  • Methodological Answer :

  • Sample Standardization : Collect lichens from uniform microhabitats (e.g., consistent pH, humidity) and document seasonal variations.
  • Dynamic Rheometry : Perform frequency sweeps (0.1–10 Hz) to measure viscoelasticity. Correlate findings with ecological metadata (e.g., lichen species, substrate type) .

Data Contradiction and Reproducibility

Q. Why do this compound’s solubility profiles conflict in literature, and how can this be resolved?

  • Methodological Answer : Divergent solubility reports (e.g., in hot vs. cold water) stem from differences in polymer crystallinity. To resolve:

  • Pre-treat this compound with dimethyl sulfoxide (DMSO) to disrupt crystalline regions.
  • Use differential scanning calorimetry (DSC) to quantify crystallinity levels pre- and post-solubility tests .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound-based hydrogel synthesis for biomedical applications?

  • Methodological Answer :

  • Crosslinking Consistency : Standardize crosslinker (e.g., epichlorohydrin) concentrations and reaction times.
  • Purity Thresholds : Ensure this compound purity ≥95% (via HPLC) to prevent hydrogel heterogeneity.
  • Documentation : Share raw rheological data (e.g., storage/loss moduli) and sterilization protocols (e.g., autoclaving vs. gamma irradiation) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.